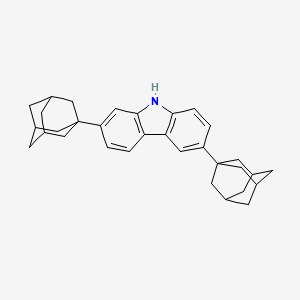![molecular formula C10H17NO3 B13343500 1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrahydrofuran moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct chemical properties.
Prolinol: A pyrrolidine derivative with unique stereochemistry and biological profile.
Uniqueness: 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid is unique due to its combination of the pyrrolidine ring and tetrahydrofuran moiety, which provides a distinct three-dimensional structure and potential for diverse biological activities .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h8-9H,1-7H2,(H,12,13) |
InChI-Schlüssel |
NJJPTYRVHYLEFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


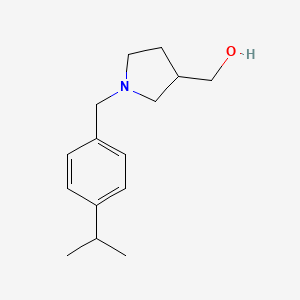
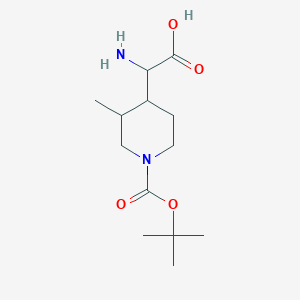
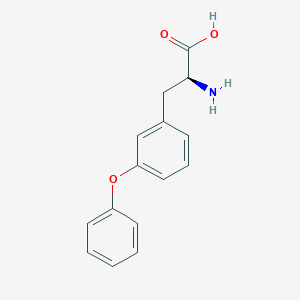

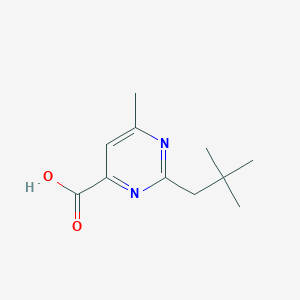

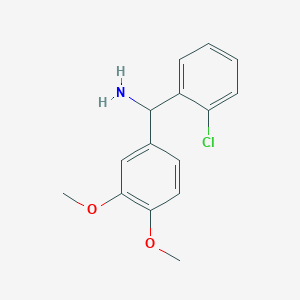
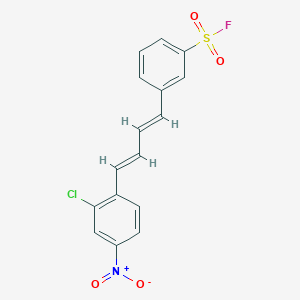
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
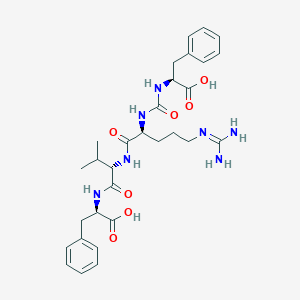
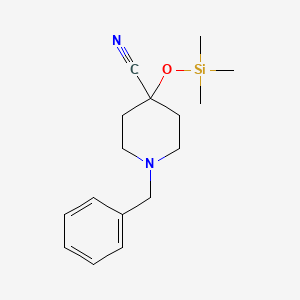
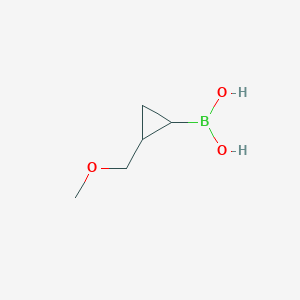
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
